![molecular formula C29H50Br2O3 B12605298 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL CAS No. 880551-71-3](/img/structure/B12605298.png)
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL is a synthetic organic compound characterized by the presence of bromine atoms and a long alkyl chain. This compound is known for its unique chemical structure, which combines phenolic and ether functionalities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL typically involves multiple steps:
Bromination: The starting material, 4-(dodecyloxy)phenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions of the phenol ring.
Etherification: The brominated phenol is then reacted with 11-bromoundecanol in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-one.
Reduction: Formation of 11-[2,5-Dihydro-4-(dodecyloxy)phenoxy]undecan-1-OL.
Substitution: Formation of 11-[2,5-Diamino-4-(dodecyloxy)phenoxy]undecan-1-OL.
Scientific Research Applications
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, or cell proliferation mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-4-(octyloxy)phenol: Another similar compound with an even shorter alkyl chain.
Uniqueness
11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL stands out due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems, making it a unique compound for various applications.
Properties
CAS No. |
880551-71-3 |
|---|---|
Molecular Formula |
C29H50Br2O3 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
11-(2,5-dibromo-4-dodecoxyphenoxy)undecan-1-ol |
InChI |
InChI=1S/C29H50Br2O3/c1-2-3-4-5-6-7-10-13-16-19-22-33-28-24-27(31)29(25-26(28)30)34-23-20-17-14-11-8-9-12-15-18-21-32/h24-25,32H,2-23H2,1H3 |
InChI Key |
HQCSXYXJEPXMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
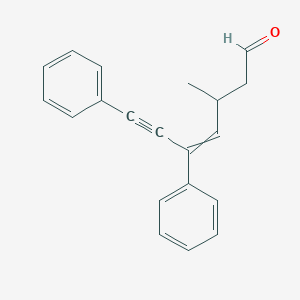
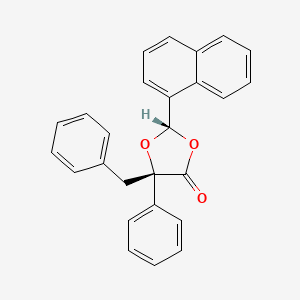
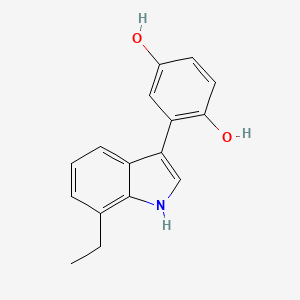
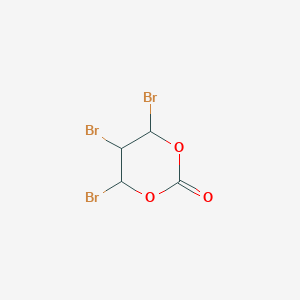
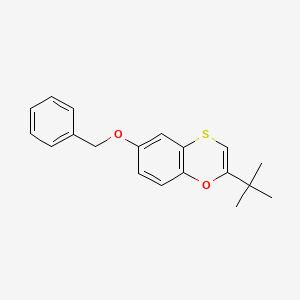

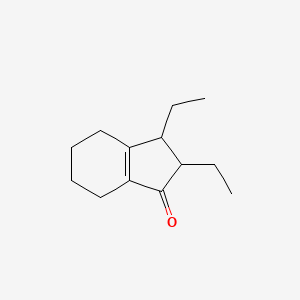

![4-(4-Ethyl-2-{2-[(oxan-2-yl)oxy]ethoxy}phenyl)piperidine](/img/structure/B12605286.png)
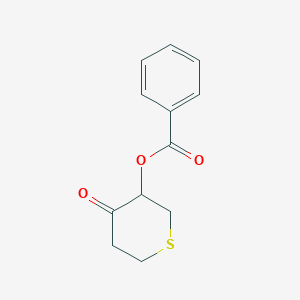
![Benzene, 1,4-dimethoxy-2-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12605302.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)
![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)
